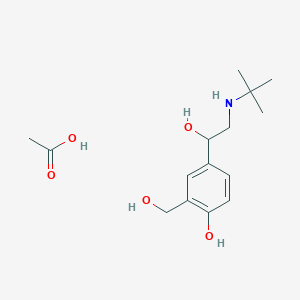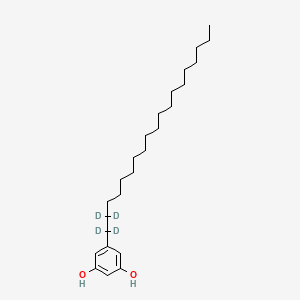
5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol: is a specialized organic compound known for its unique structure and properties. It is a derivative of resorcinol, where the nonadecyl chain is substituted with deuterium atoms at specific positions. This compound has a molecular formula of C25H40D4O2 and a molecular weight of 380.64 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol typically involves the deuteration of nonadecylbenzene derivatives followed by hydroxylation. The process begins with the preparation of nonadecylbenzene, which is then subjected to deuterium exchange reactions to introduce deuterium atoms at the desired positions. The final step involves the hydroxylation of the benzene ring to form the diol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of deuterium gas and catalysts can facilitate the deuteration process, while advanced purification techniques ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a model compound in studying deuterium isotope effects and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Resorcinol: The parent compound with similar hydroxyl groups but without the deuterated nonadecyl chain.
Catechol: Another dihydroxybenzene isomer with hydroxyl groups in different positions.
Hydroquinone: A para-isomer of dihydroxybenzene with different chemical properties.
Uniqueness
5-(1,1,2,2-Tetradeuteriononadecyl)benzene-1,3-diol is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties. This makes it valuable in research applications where isotope effects are studied .
Propiedades
Número CAS |
1108148-95-3 |
|---|---|
Fórmula molecular |
C25H44O2 |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
5-(1,1,2,2-tetradeuteriononadecyl)benzene-1,3-diol |
InChI |
InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20-24(26)22-25(27)21-23/h20-22,26-27H,2-19H2,1H3/i18D2,19D2 |
Clave InChI |
PUNOCEUUYUXUGR-AUZVCRNNSA-N |
SMILES isomérico |
[2H]C([2H])(CCCCCCCCCCCCCCCCC)C([2H])([2H])C1=CC(=CC(=C1)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
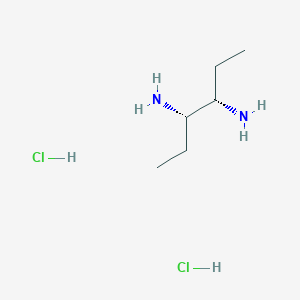
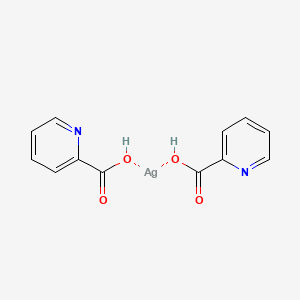
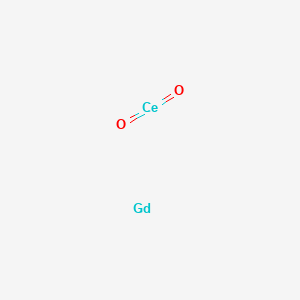

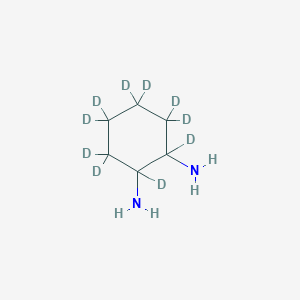

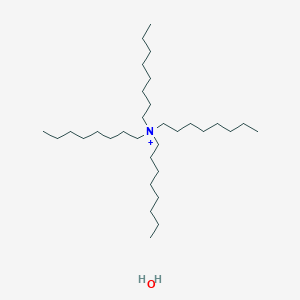
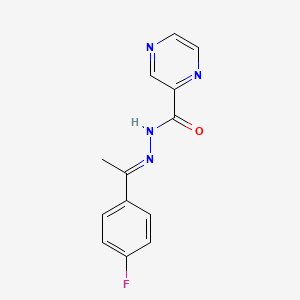
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)

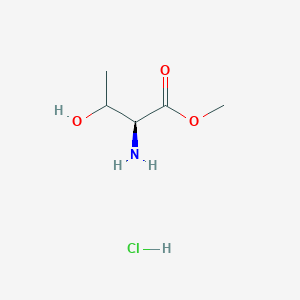
![1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12056634.png)
